(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 478081-41-3
VCID: VC7241214
InChI: InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16(18)10-11-17/h2-10H,18H2,1H3/b16-10-
SMILES: COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3

(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile

CAS No.: 478081-41-3

Cat. No.: VC7241214

Molecular Formula: C16H14N2O2

Molecular Weight: 266.3

* For research use only. Not for human or veterinary use.

(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile - 478081-41-3

Specification

CAS No. 478081-41-3
Molecular Formula C16H14N2O2
Molecular Weight 266.3
IUPAC Name (Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile
Standard InChI InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16(18)10-11-17/h2-10H,18H2,1H3/b16-10-
Standard InChI Key LPDIKGFTGQMZEE-YBEGLDIGSA-N
SMILES COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile, delineates its stereochemistry and substituents. The Z-configuration indicates that the higher-priority groups (the amino and nitrile functionalities) are on the same side of the double bond. The 4-(4-methoxyphenoxy)phenyl group consists of two aromatic rings connected by an ether linkage, with a methoxy group para to the oxygen atom.

The SMILES notation (COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N) confirms the connectivity: a methoxyphenoxy group attached to a phenyl ring, which is further linked to a propenenitrile chain bearing an amino group. The InChIKey (LPDIKGFTGQMZEE-YBEGLDIGSA-N) provides a unique identifier for computational databases .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₂
Molecular Weight266.3 g/mol
SolubilityNot publicly available
PubChem CID5525074

The absence of solubility data underscores the compound’s specialized research applications. Its molecular weight and polar functional groups (nitrile, amino, ether) suggest moderate hydrophilicity, though experimental validation is required .

Synthesis and Reactivity

Reactivity Profile

  • Nitrile Group: Susceptible to hydrolysis to carboxylic acids or amides under acidic/basic conditions.

  • Amino Group: Participates in Schiff base formation or acts as a nucleophile in substitution reactions.

  • Double Bond: May undergo hydrogenation, epoxidation, or Diels-Alder cycloadditions.

The Z-configuration could influence stereoselective transformations, though comparative studies with the E-isomer are lacking.

Recent Research and Development

  • Antimicrobial Activity: Analogues with electron-withdrawing substituents show potency against Mycobacterium tuberculosis .

  • Enzyme Inhibition: Similar scaffolds inhibit tyrosine kinases and proteases in computational models.

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